Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
Description
Properties
Molecular Formula |
C9H17N5O |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N5O/c1-2-10-7-8-11-9(13-12-8)14-3-5-15-6-4-14/h10H,2-7H2,1H3,(H,11,12,13) |
InChI Key |
WYHUGXAQZBQTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=NN1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a halogenated triazole intermediate reacts with morpholine.
Introduction of the Ethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Nucleic Acid Binding: Interacting with DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Triazole Derivatives
The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities. Below is a comparative analysis with structurally related compounds:
Key Comparisons
Morpholine vs. Phenyl/Pyridine Substituents :
The morpholine group in the target compound enhances water solubility and hydrogen-bonding capacity compared to hydrophobic aryl groups (e.g., phenyl in or pyridinyl in ). This property is critical for improving bioavailability in drug candidates .Ethylamine Side Chain vs. Piperidine/Indoline :
The primary ethylamine group offers nucleophilic reactivity for further functionalization, whereas secondary amines (e.g., piperidine in ) or bulky substituents (e.g., indolinecarboxamide in ) may enhance target binding specificity but reduce metabolic stability.- Tautomerism and Planarity: Unlike 5-phenyl-1H-1,2,4-triazol-3-amine, which exhibits tautomerism between 3- and 5-amino positions , the target compound’s morpholine substitution likely stabilizes the triazole ring, reducing tautomeric shifts and improving crystallinity.
Pharmacological and Chemical Properties
- Anticancer Potential: Triazole derivatives like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine (IC₅₀ = 1.2 µM against breast cancer cells ) highlight the role of aryl substituents in cytotoxicity. The target compound’s morpholine group may modulate selectivity for kinase targets over general cytotoxicity.
Synthetic Flexibility :
The ethylamine side chain allows for reductive amination (as in ) or coupling reactions, contrasting with carbamate-protected analogs requiring deprotection steps .Stability and Reactivity : Morpholine’s electron-rich oxygen may reduce oxidative degradation compared to sulfur-containing analogs (e.g., 2-[(3-bromo-1-ethyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline in ).
Biological Activity
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₉H₁₇N₅O
- Molecular Weight: 197.24 g/mol
- CAS Number: 2060049-37-6
Physical Appearance:
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The triazole ring is formed via a cyclization reaction involving morpholine derivatives and ethyl amines. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives, including this compound.
-
Mechanism of Action:
- The compound has been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers. For instance, compounds similar to this compound have demonstrated the ability to arrest the cell cycle at the G2/M phase and activate caspase pathways leading to cell death .
- Case Studies:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Apoptosis induction |
| Similar Triazole Derivative | SW480 | 4.5 | Cell cycle arrest |
| Similar Triazole Derivative | A549 | 6.0 | Caspase activation |
Antiviral Activity
Emerging research indicates that triazole derivatives may also possess antiviral properties. Studies have shown that certain triazoles can inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles .
Safety and Toxicology
While this compound shows promising biological activity, comprehensive safety profiles are essential for further development. Preliminary data suggest moderate toxicity in vitro; however, further in vivo studies are needed to assess the safety parameters fully.
Q & A
Advanced Research Question
- Tautomer Identification : Co-crystallized tautomers (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine) require high-resolution data and SHELXL restraints to model occupancy ratios. Dihedral angles between aromatic rings (e.g., 2.3° deviation) help distinguish tautomers .
- Refinement Tools : Use WinGX or ORTEP-3 to visualize hydrogen bonding networks and validate thermal displacement parameters .
How should researchers resolve contradictions in reported reaction yields or by-product profiles?
Advanced Research Question
- Reaction Monitoring : Employ LC-MS to track intermediates and by-products (e.g., sulfoxides or over-alkylated amines) during synthesis .
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal conditions. For example, ethanol improves morpholine coupling efficiency by 20% compared to THF .
- Comparative Analysis : Cross-reference synthetic routes from structurally analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify transferable protocols .
What methodologies are recommended for evaluating the biological activity of this compound?
Advanced Research Question
- In Vitro Assays :
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing similar triazole derivatives with IC50 values <10 μM .
- Anti-inflammatory Profiling : Measure COX-2 inhibition via ELISA, comparing to 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine as a positive control .
- SAR Studies : Modify substituents (e.g., replacing ethyl with propyl or varying morpholine ring size) to correlate structure with activity. Computational docking (e.g., AutoDock) can predict binding affinities to targets like tubulin or bacterial enzymes .
How can computational modeling aid in predicting intermolecular interactions or stability?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and stability under varying pH .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies or degradation pathways .
- Crystal Packing Analysis : Use Mercury software to analyze π-π stacking or hydrogen-bonding networks, which influence crystallinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
